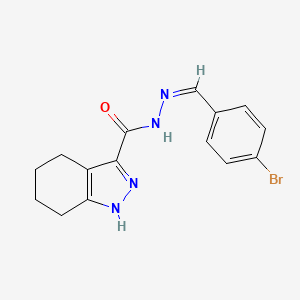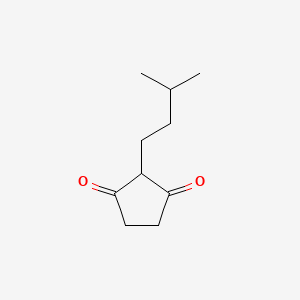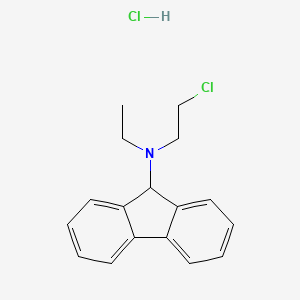![molecular formula C25H22BrN5OS B11996378 N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11996378.png)
N'-[(1E)-1-(4-bromophenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(1E)-1-(4-bromofenil)etilidén]-2-{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un complejo compuesto orgánico con una fórmula molecular de C28H28BrN5OS. Este compuesto se caracteriza por la presencia de un grupo bromofenilo, un anillo triazol y una porción de sulfanil-acetohidrazida.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-[(1E)-1-(4-bromofenil)etilidén]-2-{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida generalmente implica varios pasos:
Formación de la hidrazida: Este paso implica la reacción de una hidrazida de acilo apropiada con un aldehído bromofenilo en condiciones ácidas o básicas para formar la hidrazona correspondiente.
Ciclización: La hidrazona luego se somete a ciclización con un derivado de triazol sustituido con fenilo en presencia de un catalizador adecuado, como un ácido de Lewis.
Formación de tioéter:
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo, la detección de alto rendimiento de catalizadores y técnicas de purificación avanzadas como la recristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
N'-[(1E)-1-(4-bromofenil)etilidén]-2-{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida puede experimentar diversas reacciones químicas, incluidas:
Oxidación: El grupo sulfanil se puede oxidar para formar sulfóxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: El grupo bromofenilo se puede reducir a un grupo fenilo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El átomo de bromo en el grupo bromofenilo se puede sustituir con nucleófilos como aminas o tioles en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Aminas, tioles, reacciones de acoplamiento cruzado catalizadas por paladio.
Principales productos
Oxidación: Sulfóxidos, sulfonas.
Reducción: Derivados de fenilo.
Sustitución: Derivados sustituidos con amino o tiol.
Aplicaciones Científicas De Investigación
N'-[(1E)-1-(4-bromofenil)etilidén]-2-{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Investigado por su potencial como agente antimicrobiano debido a su similitud estructural con compuestos bioactivos conocidos.
Medicina: Explorado por sus posibles efectos terapéuticos, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N'-[(1E)-1-(4-bromofenil)etilidén]-2-{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida implica su interacción con dianas moleculares y vías específicas:
Dianas moleculares: El compuesto puede interactuar con enzimas, receptores o ADN, lo que lleva a la modulación de su actividad.
Vías involucradas: Puede influir en las vías de señalización relacionadas con la proliferación celular, la apoptosis y la inflamación.
Comparación Con Compuestos Similares
Compuestos similares
- N'-[(E)-1-(4-bromofenil)etilidén]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- N'-[(E)-1-(3-bromofenil)etilidén]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- **N'-[(E)-(4-bromofenil)metiliden]-2-{[5-(4-terc-butilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Unicidad
N'-[(1E)-1-(4-bromofenil)etilidén]-2-{[5-(4-metilfenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Sus características estructurales permiten diversas aplicaciones en diversos campos de la investigación.
Propiedades
Fórmula molecular |
C25H22BrN5OS |
|---|---|
Peso molecular |
520.4 g/mol |
Nombre IUPAC |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5OS/c1-17-8-10-20(11-9-17)24-29-30-25(31(24)22-6-4-3-5-7-22)33-16-23(32)28-27-18(2)19-12-14-21(26)15-13-19/h3-15H,16H2,1-2H3,(H,28,32)/b27-18+ |
Clave InChI |
UONWVGUDQWROOS-OVVQPSECSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C(\C)/C4=CC=C(C=C4)Br |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=C(C)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2,4-dimethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11996318.png)
![Ethyl 4-[(4-chlorophenyl)amino]butanoate](/img/structure/B11996323.png)
![4-Chloro-2-[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11996325.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11996331.png)
![4-(4-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylidene]piperazin-1-amine](/img/structure/B11996339.png)


![Methyl (2Z)-2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11996362.png)
